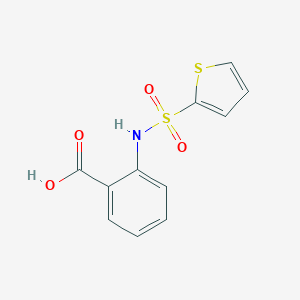![molecular formula C12H17NO B183780 N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 893570-43-9](/img/structure/B183780.png)
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, also known as N-ethyl-3-methoxybenzyl-2-propenamine, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a secondary amine, which is a type of organic compound that contains an amino group which is bound to two other carbon atoms. It has a molecular weight of 165.2 g/mol and is soluble in water.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine involves the reaction of 3-ethoxybenzaldehyde with propargylamine, followed by reduction of the resulting propargylamine derivative with sodium borohydride.
Starting Materials
3-ethoxybenzaldehyde, propargylamine, sodium borohydride, methanol, ethyl acetate, sodium sulfate, hydrochloric acid, sodium hydroxide
Reaction
Add 3-ethoxybenzaldehyde (1.0 equiv) and propargylamine (1.2 equiv) to a round-bottom flask containing methanol (10 mL) and stir the reaction mixture at room temperature for 24 hours..
Add ethyl acetate (20 mL) to the reaction mixture and extract the organic layer. Wash the organic layer with water and dry over sodium sulfate..
Concentrate the organic layer under reduced pressure to obtain the crude product, which is then dissolved in methanol (10 mL)..
Add sodium borohydride (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours..
Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH of the reaction mixture reaches 3. Extract the product with ethyl acetate (20 mL) and wash the organic layer with water. Dry the organic layer over sodium sulfate..
Concentrate the organic layer under reduced pressure to obtain the crude product, which is then purified by column chromatography on silica gel using ethyl acetate/hexanes as eluent..
Dissolve the purified product in methanol (10 mL) and add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 9. Extract the product with ethyl acetate (20 mL) and wash the organic layer with water. Dry the organic layer over sodium sulfate..
Concentrate the organic layer under reduced pressure to obtain the final product, N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine, as a yellow oil..
Applications De Recherche Scientifique
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for metal-ion catalysis, and as a substrate for enzyme-catalyzed reactions. It has also been used to study the effects of various drugs on the central nervous system.
Mécanisme D'action
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine acts as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and behavior. When this compound binds to the receptor, it activates it, resulting in a cascade of signaling events that can affect the activity of other neurons in the brain.
Effets Biochimiques Et Physiologiques
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine has been studied for its potential effects on biochemical and physiological processes in the body. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of serotonin, dopamine, and other neurotransmitters. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have an excitatory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the lab, making it a cost-effective reagent. Another advantage is that its effects on biochemical and physiological processes can be easily studied in vitro. However, it has several limitations. It is not very stable in solution, so it must be stored and handled carefully. In addition, its effects on biochemical and physiological processes may not be the same in vivo as they are in vitro.
Orientations Futures
There are several potential future directions for research on N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine. One potential direction is to further investigate its effects on biochemical and physiological processes in vivo. Another potential direction is to investigate its potential therapeutic applications, such as its potential to treat depression or anxiety. Additionally, further research could be done to investigate its potential to act as a prodrug, which is a compound that can be converted into an active drug by biochemical processes in the body. Finally, further research could be done to investigate its potential to act as a ligand for metal-ion catalysis.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRAQQGHNHYVAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406004 |
Source


|
| Record name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
CAS RN |
893570-43-9 |
Source


|
| Record name | N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
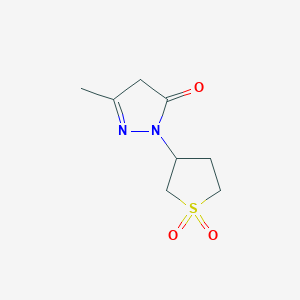

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

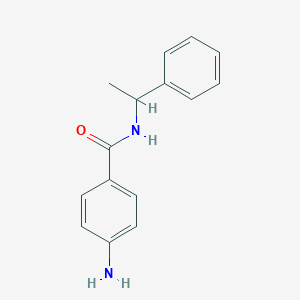
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)

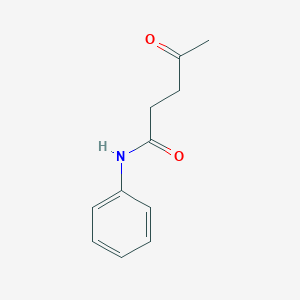


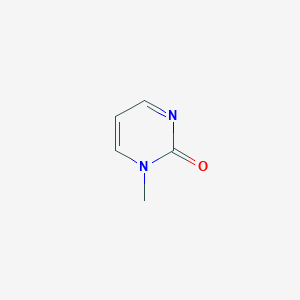
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
